molecular formula C28H29N3O3 B11347081 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11347081
M. Wt: 455.5 g/mol
InChI Key: DROFHGJBOTVPRY-UHFFFAOYSA-N
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Description

4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the phenoxyethyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the pyrrolidinone ring under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl and methoxyphenyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzodiazole and phenoxyethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinones, dihydrobenzodiazole derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The benzodiazole moiety is known to interact with GABA receptors, potentially modulating neurotransmitter activity. The phenoxyethyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-ETHOXYPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[2-(4-PROPYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The unique combination of benzodiazole, pyrrolidinone, and phenoxyethyl groups in 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE imparts distinct chemical and biological properties that differentiate it from similar compounds. Its specific structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-3-20-11-13-23(14-12-20)34-16-15-30-26-10-5-4-9-25(26)29-28(30)21-17-27(32)31(19-21)22-7-6-8-24(18-22)33-2/h4-14,18,21H,3,15-17,19H2,1-2H3

InChI Key

DROFHGJBOTVPRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC

Origin of Product

United States

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